4-Methylfuran-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylfuran-2-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClO3S and a molecular weight of 180.61 . It is also known by other synonyms such as 4-Methyl-2-furansulfonyl chloride and 2-Furansulfonyl chloride, 4-methyl .
Synthesis Analysis
The synthesis of sulfonyl chlorides, including this compound, often involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . This process can be achieved using a combination of H2O2 and SOCl2, which is a highly reactive reagent for this purpose . Another method involves the use of N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a methyl group attached at the 4th position and a sulfonyl chloride group attached at the 2nd position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The sulfonyl chloride group is a good electrophile and can react with a variety of nucleophiles .Scientific Research Applications
Organic Synthesis and Characterization
Sarojini et al. (2012) synthesized 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride, showcasing its utility in organic synthesis. The study emphasizes the compound's stability and charge transfer properties, important for developing new materials and chemical probes (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Catalysis and Chemical Reactions
Li et al. (2022) highlighted the role of sulfonyl chlorides, including 4-Methylfuran-2-sulfonyl chloride, in a novel visible-light-catalyzed tandem radical addition/1,5-hydrogen atom transfer/cyclization cascade. This reaction provides a green and efficient pathway for synthesizing sulfonyl-functionalized dihydrobenzofurans, demonstrating the compound's significance in photocatalytic processes and sustainable chemistry (Li, Li, Sun, Luo, Qiu, Tang, Liu, & Wei, 2022).
Material Science and Engineering
Nara, Harjani, and Salunkhe (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reactions with 4-methyl benzenesulfonyl chloride. This research underscores the potential of sulfonyl chloride derivatives in developing new materials with enhanced properties, offering insights into the application of ionic liquids in chemical synthesis and material processing (Nara, Harjani, & Salunkhe, 2001).
Advanced Applications in Chemistry
Yang, Chen, and Xu (2015) explored the sulfa-Staudinger cycloadditions of imines and sulfonyl chlorides, including derivatives of this compound. Their study provides valuable insights into the annuloselectivity and stereoselectivity of these reactions, which are critical for the synthesis of novel organic compounds and potential pharmaceuticals (Yang, Chen, & Xu, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research directions could involve exploring new synthetic strategies and methods for modifying functional groups in 4-Methylfuran-2-sulfonyl chloride . Additionally, the development of more efficient and selective methods for the synthesis of sulfonyl chlorides could also be a potential area of research .
properties
IUPAC Name |
4-methylfuran-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3S/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWQIVHSHYVHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2153799-57-4 |
Source
|
Record name | 4-methylfuran-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.